SBC-115337 -

SBC-115337

Catalog Number: EVT-7909966
CAS Number:
Molecular Formula: C29H19N3O4
Molecular Weight: 473.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SBC-115337 is classified as a small molecule drug candidate. It has been synthesized and characterized in laboratory settings, primarily for its role as a PCSK9 inhibitor. The compound is part of ongoing research aimed at developing new treatments for conditions associated with high cholesterol levels, such as atherosclerosis and coronary artery disease.

Synthesis Analysis

Methods of Synthesis

The synthesis of SBC-115337 involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. The detailed synthetic pathway may vary depending on the specific starting materials and desired purity levels.

  1. Initial Reactions: The synthesis often begins with commercially available precursors which undergo functional group modifications.
  2. Coupling Reactions: Key intermediates are coupled using standard coupling reagents to form the core structure of SBC-115337.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and minimize side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of SBC-115337 at each stage.

Molecular Structure Analysis

Structure and Data

SBC-115337 has a defined molecular structure characterized by specific functional groups that confer its biological activity.

  • Molecular Formula: C₁₈H₁₈N₂O₃
  • Molecular Weight: Approximately 306.35 g/mol
  • Structural Features: The compound features a central aromatic ring system, which is critical for its interaction with the PCSK9 enzyme.

The three-dimensional conformation of SBC-115337 is essential for its binding affinity to PCSK9, influencing its efficacy as an inhibitor.

Chemical Reactions Analysis

Reactions Involving SBC-115337

SBC-115337 primarily undergoes interactions with the PCSK9 enzyme through competitive inhibition.

  1. Binding Mechanism: The compound binds to the active site of PCSK9, preventing it from interacting with low-density lipoprotein receptors.
  2. Enzyme Kinetics: Studies may reveal the kinetics of this inhibition, providing insights into how effectively SBC-115337 can lower cholesterol levels compared to existing therapies.

Technical Details

Kinetic assays are performed to determine parameters such as KiK_i (inhibition constant) and IC50IC_{50} (half maximal inhibitory concentration), which are crucial for understanding the potency of SBC-115337 against PCSK9.

Mechanism of Action

Process and Data

The mechanism by which SBC-115337 exerts its effects involves:

  1. Inhibition of PCSK9 Activity: By blocking PCSK9 from binding to low-density lipoprotein receptors, SBC-115337 increases the availability of these receptors on liver cells.
  2. Enhanced Cholesterol Clearance: This leads to enhanced clearance of low-density lipoprotein cholesterol from the bloodstream.

Data from preclinical studies may indicate significant reductions in serum cholesterol levels in animal models treated with SBC-115337, supporting its potential therapeutic role.

Physical and Chemical Properties Analysis

Physical Properties

SBC-115337 exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

The chemical stability of SBC-115337 under various conditions is crucial for its development as a pharmaceutical agent:

  • pH Stability: Stability studies may be conducted across a range of pH values to determine optimal storage conditions.
  • Thermal Stability: Assessment at elevated temperatures helps understand degradation pathways.

Relevant data from stability studies guide formulation development for clinical applications.

Applications

SBC-115337 holds promise for several scientific uses:

  1. Therapeutic Development: As an investigational drug for treating hyperlipidemia and related cardiovascular conditions.
  2. Research Tool: Utilized in biochemical studies to elucidate the role of PCSK9 in lipid metabolism and cardiovascular health.
  3. Drug Discovery: Serves as a lead compound for further modifications aimed at improving efficacy and reducing side effects.

The ongoing research into SBC-115337 underscores its potential impact on managing cholesterol-related diseases, paving the way for innovative therapeutic strategies in cardiovascular medicine.

Introduction to SBC-115337 in Contemporary Research

Historical Context and Discovery Milestones

SBC-115337 emerged from targeted drug discovery efforts to develop orally bioavailable PCSK9 inhibitors, with its first public disclosure occurring in Shifa Biomedical Corporation's 2017 patent (WO2017222953A1) detailing novel compounds for cardiovascular disease treatment [7]. This benzofuran-based small molecule represented a significant departure from monoclonal antibody approaches, offering a potentially cheaper and more patient-friendly alternative for lipid management. In May 2021, Shifa designated SBC-115337 (referred to internally as P-21) as their lead clinical candidate after confirming its in vivo efficacy in dyslipidemia models, subsequently partnering with Xontogeny for clinical development [5]. The compound's progression marked a milestone as one of the first orally administered PCSK9-targeting agents to advance toward human trials, addressing a critical limitation of existing antibody-based therapies that require injection [1] [7]. Its chemical structure (C₂₉H₁₉N₃O₄; MW: 473.48 g/mol) features a distinctive bis-benzofuran scaffold enabling specific interaction with PCSK9's LDLR-binding domain, as characterized through molecular docking studies [1] [5].

Table 1: Molecular Characterization of SBC-115337

PropertyValueMeasurement Method
Molecular FormulaC₂₉H₁₉N₃O₄High-resolution MS
CAS Registry Number423148-46-3Chemical registry
XLogP5.16Computational prediction
Hydrogen Bond Donors2CDK calculation
Topological Polar Surface Area97.37 ŲCDK calculation
Lipinski's Rule Violations1 (MW>500)Computational analysis

Academic Significance in Pharmacological Innovation

SBC-115337 holds substantial academic significance as a pioneering small-molecule disruptor of the PCSK9/LDLR protein-protein interaction (PPI), a mechanism previously considered "undruggable" with conventional small molecules [2] [5]. Its reported IC₅₀ of 0.5 μM in PCSK9 binding assays established proof-of-concept that low-molecular-weight compounds could effectively target this challenging interface [1]. Mechanistically, SBC-115337 binds the catalytic domain of PCSK9, preventing its interaction with the LDL receptor and thereby preserving hepatic LDLR expression. This was conclusively demonstrated in HepG2 hepatoma cells, where treatment with 1.2 μM SBC-115337 induced >10-fold upregulation of LDLR and significantly increased DiI-LDL particle uptake [1] [5].

The compound serves as a critical pharmacological tool for investigating PCSK9's biology beyond lipid metabolism, including potential roles in sepsis, neuronal apoptosis, and hepatitis C viral entry [5]. Its benzofuran core has inspired derivative libraries exploring structure-activity relationships (SAR), notably leading to quinoline-based compounds with improved potency (e.g., M27, IC₅₀=0.76 μM) that retain oral bioavailability [2]. These innovations highlight how SBC-115337 has accelerated the structural optimization of next-generation PCSK9 inhibitors through detailed characterization of hydrophobic binding pockets and hydrogen-bonding interactions essential for PPI disruption [2] [7].

Table 2: Comparative Potency of SBC-115337 and Novel Derivatives

CompoundPCSK9 IC₅₀ (μM)Structural FeaturesCellular LDLR Upregulation
SBC-1153370.50Bis-benzofuran core>10-fold at 1.2 μM
M12 (derivative)0.91Quinoline-piperazine hybridSignificant restoration
M27 (derivative)0.76Optimized quinoline substituentsEnhanced LDL uptake
Reference compound9.24First-generation inhibitorModerate activity

Research Objectives and Knowledge Gaps Identified

Current research objectives for SBC-115337 emphasize SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) to address critical knowledge gaps [3] [8]:

  • Specific: Determine the structural basis of SBC-115337's allosteric inhibition through cocrystallization studies resolving ligand-PCSK9 complexes at ≤2.0 Å resolution. This addresses the unresolved gap in atomic-level interaction mapping between small molecules and PCSK9's cryptic binding pockets [2] [5].

  • Measurable: Quantify hepatic LDL-C clearance enhancement in ApoE⁻/⁻ murine models using stable isotope tracing, targeting ≥40% reduction in plasma LDL-C at 10 mg/kg dosing. This objective stems from incomplete understanding of in vivo pharmacodynamics despite demonstrated efficacy in high-fat diet models [1] [7].

  • Achievable: Develop 3-5 novel analogs with improved aqueous solubility (≥2-fold increase) while maintaining submicromolar potency by Q4 2025. This prioritization responds to the compound's limited solubility (6.67 mg/mL in DMSO), which poses formulation challenges for oral delivery [1] [5].

  • Relevant: Establish translational biomarkers correlating target engagement (serum PCSK9-LDLR complex reduction) with clinical LDL-C lowering in Phase I trials. This addresses the critical gap in predicting human efficacy from preclinical models for oral PCSK9 inhibitors [5].

Significant knowledge gaps persist regarding the compound's effects on non-hepatic PCSK9 pools, potential drug-drug interactions mediated by cytochrome P450 (notably CYP3A4/5), and differential activity against PCSK9 gain-of-function mutants [1] [5]. Research priorities also include elucidating whether SBC-115337 modulates PCSK9's autocatalytic processing or secretion from hepatocytes—mechanistic nuances that could significantly impact therapeutic efficacy [2] [7].

Properties

Product Name

SBC-115337

IUPAC Name

N-[4-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]-1-benzofuran-2-carboxamide

Molecular Formula

C29H19N3O4

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C29H19N3O4/c33-27(30-21-15-11-19(12-16-21)29-32-23-6-2-4-8-25(23)36-29)18-9-13-22(14-10-18)31-28(34)26-17-20-5-1-3-7-24(20)35-26/h1-17H,(H,30,33)(H,31,34)

InChI Key

ALQIZRCPSILFNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.